![molecular formula C20H24N2O B4732856 N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4732856.png)
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound that has been widely studied for its potential pharmacological properties. This compound belongs to the class of benzamides, which are known to have various biological activities.
Mechanism of Action
The exact mechanism of action of N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is not fully understood. However, it has been proposed that N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide may act on the GABAergic system, which is involved in the regulation of anxiety and mood. N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide may also interact with the opioid system, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its relatively low toxicity compared to other benzamides. However, one of the limitations of using N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide. One direction is to further investigate its potential therapeutic effects in various diseases, including anxiety, depression, and pain. Another direction is to explore its interactions with other neurotransmitter systems, such as the glutamatergic system. Additionally, the development of more efficient synthesis methods and the exploration of new derivatives of N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide may lead to the discovery of more potent and selective compounds.
Conclusion:
In conclusion, N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide is a chemical compound that has been widely studied for its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide may lead to the development of new therapeutic agents for various diseases.
Scientific Research Applications
N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been studied for its potential therapeutic effects in various diseases. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-methylbenzyl)-4-(1-pyrrolidinylmethyl)benzamide has also been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-5-4-6-18(13-16)14-21-20(23)19-9-7-17(8-10-19)15-22-11-2-3-12-22/h4-10,13H,2-3,11-12,14-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTFZJMWNZCYHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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